2,4-dimethoxy-1-naphthaldehyde

Übersicht

Beschreibung

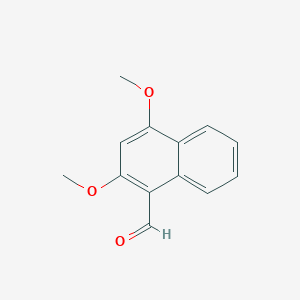

2,4-Dimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthaldehyde, characterized by the presence of two methoxy groups at the 2 and 4 positions on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-1-naphthaldehyde typically involves the methoxylation of 1-naphthaldehyde. One common method includes the reaction of 1-naphthaldehyde with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the desired positions . The reaction conditions often require refluxing the mixture to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Key pathways include:

Reagents and Conditions

-

Potassium permanganate (KMnO₄) in alkaline media oxidizes the aldehyde to 2,4-dimethoxy-1-naphthoic acid .

-

Chromium trioxide (CrO₃) in acetic acid achieves similar oxidation with higher selectivity under mild conditions .

Mechanistic Insights

-

DFT studies reveal that oxidation proceeds via a radical intermediate stabilized by resonance with the naphthalene ring .

-

The methoxy groups enhance electron density at the aldehyde position, accelerating oxidation kinetics .

Reduction Reactions

The aldehyde group is reduced to primary alcohols or hydrocarbons:

Key Findings

-

Sodium borohydride (NaBH₄) selectively reduces the aldehyde without affecting methoxy groups .

-

Catalytic hydrogenation (H₂/Pd-C) leads to full deoxygenation, producing hydrocarbon derivatives .

Substitution Reactions

Methoxy groups participate in nucleophilic aromatic substitution (NAS):

Demethylation

-

Boron tribromide (BBr₃) in dichloromethane removes methoxy groups, yielding 2-hydroxy-4-methoxy-1-naphthaldehyde .

-

Selectivity depends on steric factors: the 4-methoxy group is more reactive due to reduced steric hindrance .

Halogenation

-

N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at position 8, forming 8-bromo-2,4-dimethoxy-1-naphthaldehyde (65% yield) .

Condensation Reactions

The aldehyde group forms Schiff bases and hydrazones:

With Primary Amines

-

Condensation with aniline in ethanol yields 2,4-dimethoxy-1-naphthaldehyde anil (82% yield) .

-

Hydrazine hydrate produces the corresponding hydrazone, a precursor for heterocyclic synthesis .

Table: Condensation Products

| Substrate | Product | Application | Source |

|---|---|---|---|

| Pyrimethamine | Imine-zwitterion complex | Antimalarial drug design | |

| 4-Aminobenzenesulfonamide | Fluorescent sulfonamide derivative | Sensor development |

Acetylation and Alkylation

The aldehyde group remains inert, while methoxy groups undergo further functionalization:

Acetylation

Friedel-Crafts Alkylation

Photochemical and Thermal Stability

-

Prolonged UV exposure induces decomposition via radical pathways, forming naphthoquinones .

-

Thermal analysis (TGA) shows stability up to 200°C, with decomposition initiating at 220°C .

Biological Interactions

-

Derivatives like 2-methoxy-1-naphthaldehyde exhibit strigolactone receptor inhibition (IC₅₀ = 18 μM) in rice tillering assays .

-

Schiff base derivatives demonstrate antimicrobial activity against E. coli and S. aureus (MIC = 12.5–25 μg/mL) .

This synthesis of data highlights the compound’s versatility in organic synthesis, materials science, and pharmacology. Experimental protocols and yields are optimized for reproducibility across diverse applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Applications:

- Protecting Groups: DMN is utilized as a protecting group for hydroxyl functionalities during organic synthesis. It can be selectively removed under oxidative conditions without affecting other functional groups, making it valuable in multi-step synthesis processes.

- Intermediates in Drug Development: DMN derivatives serve as intermediates in the synthesis of various pharmaceuticals, including donepezil, which is used to treat Alzheimer's disease. Structural modifications of these derivatives have shown enhanced therapeutic efficacy against neurodegenerative diseases.

Medicinal Chemistry

Biological Activities:

- Antioxidant Properties: DMN has been studied for its ability to scavenge free radicals, demonstrating significant antioxidant activity. This property suggests potential applications in developing compounds for cancer therapy .

- Cytotoxic Effects: Research indicates that DMN derivatives exhibit cytotoxic effects against cancer cell lines, including colon cancer cells. The mechanisms involve inducing apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Environmental Biochemistry

Isolation and Characterization:

- DMN has been isolated from natural sources and characterized using spectroscopic methods. The studies contribute to understanding the chemical characteristics of naphthalene derivatives in environmental contexts, enhancing taxonomic knowledge of plant species.

Spectrophotometric Analysis

Metal Ion Complexation:

- DMN can form complexes with metal ions, which can be quantified using spectrophotometric techniques. This application is crucial in analytical chemistry for determining the concentration of metal ions in various samples.

Data Table: Summary of Applications

| Application Field | Specific Use | Key Findings/Results |

|---|---|---|

| Organic Synthesis | Protecting groups, intermediates | Enhances multi-step synthesis efficiency |

| Medicinal Chemistry | Antioxidant and cytotoxic properties | Significant activity against cancer cell lines |

| Environmental Biochemistry | Isolation from natural sources | Insights into chemical characteristics of naphthalene |

| Spectrophotometric Analysis | Metal ion complexation | Useful for quantifying metal concentrations |

Case Studies

-

Drug Development:

- A study demonstrated the synthesis of donepezil derivatives using DMN as an intermediate. Structural modifications led to enhanced efficacy against Alzheimer's disease models, highlighting the compound's importance in medicinal chemistry.

- Antioxidant Research:

-

Environmental Studies:

- Investigations into the isolation of DMN from specific plant species revealed its role in understanding ecological interactions and chemical properties relevant to environmental science.

Wirkmechanismus

The mechanism of action of 2,4-dimethoxy-1-naphthaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can also influence the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

- 2,3-Dimethoxy-1-naphthaldehyde

- 4,7-Dimethoxy-1-naphthaldehyde

- 2-Hydroxy-1-naphthaldehyde

Comparison: 2,4-Dimethoxy-1-naphthaldehyde is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. For instance, 2,3-dimethoxy-1-naphthaldehyde has methoxy groups at adjacent positions, which may result in different steric and electronic effects . Similarly, 4,7-dimethoxy-1-naphthaldehyde has methoxy groups on different rings of the naphthalene system, leading to distinct properties .

Biologische Aktivität

2,4-Dimethoxy-1-naphthaldehyde is an organic compound known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and industry, supported by case studies and research findings.

- Molecular Formula : C13H12O3

- CAS Number : 75965-84-3

- Structure : Characterized by two methoxy groups at the 2 and 4 positions of the naphthalene ring, which significantly influence its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have demonstrated its efficacy against a range of bacterial strains and fungi. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Effects

The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). This process leads to mitochondrial dysfunction and subsequent cell death, particularly in liver cancer cells (BEL-7402 and HepG2) treated with derivatives similar to this compound .

The biological activity of this compound can be attributed to its functional groups:

- Aldehyde Group : Capable of forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Methoxy Groups : Influence the compound's reactivity and binding affinity to various biological targets.

Case Studies

- Antimicrobial Activity : In a laboratory setting, this compound was tested against multiple pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

- Apoptosis Induction : In a study focusing on liver cancer cells, treatment with this compound led to increased ROS levels and decreased mitochondrial membrane potential. This change was associated with enhanced apoptosis rates compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | ROS generation; protein binding |

| 2,3-Dimethoxy-1-naphthaldehyde | Moderate | Low | Similar mechanism but less effective |

| 4,7-Dimethoxy-1-naphthaldehyde | Low | Moderate | Different steric effects due to positioning |

Medicinal Chemistry

Due to its promising biological activities, this compound is being explored as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for further research into therapeutic applications against infections and cancer.

Industrial Uses

In addition to its medicinal potential, this compound is utilized in the production of dyes and pigments in industrial settings. Its chemical properties allow it to serve as an intermediate in the synthesis of more complex organic molecules.

Eigenschaften

IUPAC Name |

2,4-dimethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-7-13(16-2)11(8-14)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQTVZVNHYJOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503361 | |

| Record name | 2,4-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75965-84-3 | |

| Record name | 2,4-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.